molecular formula C16H16N2O B3000049 N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide CAS No. 2208965-94-8

N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide

Cat. No. B3000049
CAS RN: 2208965-94-8
M. Wt: 252.317
InChI Key: KILJBZKHWJWVIP-UHFFFAOYSA-N
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Description

N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has also been found to inhibit the activity of Akt, a protein kinase that is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activity. N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has also been found to have potent antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide in lab experiments is its potential to inhibit the growth of cancer cells and protect against neurodegenerative diseases. N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has also been found to have potent antimicrobial activity, which could be useful in the development of new antibiotics. However, one limitation of using N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide in lab experiments is its relatively low solubility in water, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide, including the development of more efficient synthesis methods, the investigation of its potential applications in drug development, and the elucidation of its mechanism of action. Further studies are also needed to determine the toxicity and safety of N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide in vivo, as well as its potential interactions with other drugs.

Synthesis Methods

N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of benzylamine with pyridine-3-carboxaldehyde to form the intermediate, N-benzyl-3-pyridinemethanol. This intermediate can then be converted to N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide through a dehydration reaction using phosphorus oxychloride.

Scientific Research Applications

N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has been found to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial activity, N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has been shown to have potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

N-benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-2-16(19)18(12-14-7-4-3-5-8-14)13-15-9-6-10-17-11-15/h2-11H,1,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILJBZKHWJWVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=CC=C1)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide

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